molecular formula C12H18FNO B13273425 4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol

4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol

Cat. No.: B13273425
M. Wt: 211.28 g/mol
InChI Key: PZXPPLGZIWWCKA-UHFFFAOYSA-N
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Description

4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol is an organic compound that features a fluorinated aromatic ring and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-fluoro-4-methylbenzylamine with a suitable butan-2-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and advanced purification techniques to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a secondary amine.

Scientific Research Applications

4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-1-ol
  • 4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-3-ol
  • 4-{[(3-Fluoro-4-methylphenyl)methyl]amino}pentan-2-ol

Uniqueness

4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, such as the position of the hydroxyl group and the presence of a fluorinated aromatic ring

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

4-[(3-fluoro-4-methylphenyl)methylamino]butan-2-ol

InChI

InChI=1S/C12H18FNO/c1-9-3-4-11(7-12(9)13)8-14-6-5-10(2)15/h3-4,7,10,14-15H,5-6,8H2,1-2H3

InChI Key

PZXPPLGZIWWCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCC(C)O)F

Origin of Product

United States

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